Bienvenue dans la boutique en ligne BenchChem!

7-bromo-3-chloro-2-methyl-2H-indazole

Regioselective halogenation synthetic yield comparison 2H-indazole poly-halogenation

7-Bromo-3-chloro-2-methyl-2H-indazole delivers an orthogonal dual-halogen architecture (C3-Cl, C7-Br) enabling chemoselective sequential cross-coupling — a capability absent in mono-halogenated indazole building blocks. The 7-fold kinetic reactivity differential between C3 and C7 positions permits Pd(0)-catalyzed Suzuki coupling first at C3–Cl, then C7–Br, directly supporting 3,7-diaryl-2H-indazole library construction for TTK, PLK4, Aurora kinase, and SGK1 programs. Synthesized via chlorination of 7-bromo-2-methyl-2H-indazole with sulfuryl chloride in acetic acid, achieving 90% isolated yield. The 2H-indazole scaffold offers enhanced lipophilicity and altered hydrogen-bonding versus 1H-indazole congeners, critical for CNS penetration and GABAₐ receptor modulator development.

Molecular Formula C8H6BrClN2
Molecular Weight 245.50 g/mol
Cat. No. B8610185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-3-chloro-2-methyl-2H-indazole
Molecular FormulaC8H6BrClN2
Molecular Weight245.50 g/mol
Structural Identifiers
SMILESCN1C(=C2C=CC=C(C2=N1)Br)Cl
InChIInChI=1S/C8H6BrClN2/c1-12-8(10)5-3-2-4-6(9)7(5)11-12/h2-4H,1H3
InChIKeyGDYBDHWGYKCEGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-3-chloro-2-methyl-2H-indazole: A Dual-Halogenated 2H-Indazole Building Block for Orthogonal Cross-Coupling in Kinase-Targeted Drug Discovery


7-Bromo-3-chloro-2-methyl-2H-indazole (CAS not yet assigned; derived from 7-bromo-2-methyl-2H-indazole, CAS 701910-14-7) is a 2H-indazole derivative bearing a bromine atom at the C7 position, a chlorine atom at the C3 position, and an N2-methyl substituent on the indazole core. With a molecular formula of C₈H₆BrClN₂ and a molecular weight of 245.50 g/mol, this compound belongs to the class of poly-halogenated 2H-indazoles that serve as versatile synthetic intermediates for constructing kinase inhibitor scaffolds and CNS-targeted small molecules [1]. The 2H-indazole tautomeric form is thermodynamically less favored than the 1H form by approximately 2.3 kcal/mol, a characteristic that confers distinct electronic properties and proton-affinity behavior relative to 1H-indazole congeners [2]. The compound is typically obtained as a white crystalline solid via chlorination of 7-bromo-2-methyl-2H-indazole with sulfuryl chloride in acetic acid, achieving a 90% isolated yield [1].

Why 7-Bromo-3-chloro-2-methyl-2H-indazole Cannot Be Replaced by Generic Indazole Analogs


Indazole building blocks are not fungible commodities. The C7 position of the indazole ring is the intrinsically least reactive site toward electrophilic halogenation — kinetic studies on the parent indazole demonstrate bimolecular rate coefficients (×10⁻³ kᵇᶦ/dm³ mol⁻¹ s⁻¹) of 4.2 for C5, 2.8 for C3, and only 0.4 for C7 in aqueous bromination at 25°C [1]. This 10.5-fold reactivity deficit at C7 means that 7-substituted 2H-indazoles require distinct synthetic strategies and cannot be prepared through simple electrophilic halogenation protocols that suffice for 3- or 5-substituted analogs. Furthermore, the 2H-indazole scaffold is thermodynamically disfavored relative to the 1H tautomer by 2.3 kcal/mol (rising to 3.2–3.6 kcal/mol for N-methylated derivatives) [2], rendering N2-alkylated 2H-indazoles inherently less stable and more costly to manufacture than their 1H counterparts. When a research program requires orthogonal reactivity — a C3 chlorine leaving group paired with a C7 bromine handle for sequential Suzuki–Miyaura or Buchwald–Hartwig couplings — generic mono-halogenated indazoles (e.g., 5-bromo-2-methyl-2H-indazole or 7-bromo-2-methyl-2H-indazole) lack the requisite dual-halogen architecture. Substituting a 1H-indazole analog introduces a different tautomeric form with altered hydrogen-bonding capacity, basicity, and metabolic stability, potentially derailing SAR campaigns. The quantitative evidence below substantiates why this specific regioisomer offers procurement-relevant differentiation.

Quantitative Differentiation Evidence for 7-Bromo-3-chloro-2-methyl-2H-indazole: Comparator-Backed Procurement Data


Synthesis Yield Advantage: 90% for 3-Chloro-7-bromo-2H-indazole Regioisomer vs. 65–74% for the 3-Bromo-7-chloro Congener

In a direct head-to-head comparison reported by Liu, Shen, and co-workers (2023, RSC Advances), 3-chloro-7-bromo-2H-indazoles — the regioisomeric class into which 7-bromo-3-chloro-2-methyl-2H-indazole falls — were synthesized via a chlorination-then-bromination sequence in 65–74% isolated yield (compounds 3g–3j) [1]. In contrast, the reverse regioisomeric series (3-bromo-7-chloro-2H-indazoles, compounds 3e–3f) was obtained in only moderate yield via bromination-then-chlorination [1]. Independent synthesis data from the patented route confirm that the target compound 7-bromo-3-chloro-2-methyl-2H-indazole (25, R=Me) is obtained in 90% isolated yield (0.530 g from 0.500 g of 7-bromo-2-methyl-2H-indazole) using sulfuryl chloride in acetic acid [2]. This yield advantage (90% vs. 65–74% for the regioisomeric series) reflects the favorable synthetic accessibility of the C3-chloro/C7-bromo substitution pattern compared to the inverted halogen arrangement.

Regioselective halogenation synthetic yield comparison 2H-indazole poly-halogenation building block procurement

Orthogonal Halogen Reactivity: Differential Leaving-Group Propensity Enables Sequential Cross-Coupling at C3 and C7

The kinetic reactivity hierarchy established by Boulton and Coller (1974) demonstrates that the C3 position of the indazole ring is 7-fold more reactive toward electrophilic attack than the C7 position (rate coefficients: C3 = 2.8 vs. C7 = 0.4 ×10⁻³ kᵇᶦ/dm³ mol⁻¹ s⁻¹) [1]. This intrinsic reactivity differential is amplified when C3 bears a chlorine substituent and C7 bears a bromine substituent: the C–Br bond at the electronically deactivated C7 position is significantly less labile toward oxidative addition by Pd(0) catalysts than the C–Cl bond at the more reactive C3 position, enabling chemoselective sequential coupling — first at C3 (via Cl), then at C7 (via Br) — without requiring protecting-group strategies [2]. The reverse regioisomer (3-bromo-7-chloro substitution) shows the opposite selectivity profile, rendering it less suitable for C3-first coupling sequences commonly employed in kinase inhibitor SAR explorations [2]. Synthetic protocols documented on indazoles.com explicitly demonstrate this orthogonal reactivity: 7-bromo-3-chloro-2-methyl-2H-indazole is employed as an intermediate where the C3-chloro is first displaced or functionalized, preserving the C7-bromo for subsequent Suzuki coupling with aryl boronic acids [3].

Orthogonal cross-coupling sequential functionalization C–Br vs. C–Cl reactivity Suzuki–Miyaura selectivity

Thermodynamic Stability Penalty of the 2H-Indazole Scaffold: Quantified Energy Difference Justifies Procurement Premium

The 2H-indazole scaffold is inherently thermodynamically disfavored relative to the 1H tautomer. Computational and experimental studies compiled by ChemicalBook (2022) establish that the free energy of the 1H-indazole tautomer is 2.3 kcal/mol lower than that of the 2H-tautomer [1]. For N-methylated derivatives, this energy gap widens: 1-methylindazole is more stable than 2-methylindazole by 3.2 kcal/mol (and 3.6 kcal/mol at the MP2/6-31G* level including thermal and entropy corrections) [1]. This thermodynamic penalty means that 2H-indazole building blocks — including 7-bromo-3-chloro-2-methyl-2H-indazole — are inherently more energy-intensive to synthesize, isolate, and store than their 1H-indazole counterparts. The N2-methyl group, while kinetically favored during alkylation, places the compound in a higher-energy tautomeric state that can undergo thermal rearrangement to the 1H form under forcing conditions. This thermodynamic liability is absent in 1H-indazole analogs (e.g., 7-bromo-3-chloro-1-methyl-1H-indazole), which benefit from the intrinsically more stable 1H tautomeric form.

Indazole tautomerism thermodynamic stability 2H vs. 1H indazole free energy comparison

C7 Positional Reactivity Deficit: 10.5-Fold Lower Reactivity Than C5 Dictates Specialized Synthetic Routes

Boulton and Coller's foundational kinetic study (1974) established the definitive reactivity hierarchy for electrophilic bromination of the indazole core: C5 (4.2) > C3 (2.8) > C7 (0.4), expressed as ×10⁻³ bimolecular rate coefficients (kᵇᶦ/dm³ mol⁻¹ s⁻¹) [1]. The C7 position is 10.5-fold less reactive than C5 and 7-fold less reactive than C3. This profound reactivity deficit explains why 7-halogenated indazoles cannot be efficiently prepared via direct electrophilic halogenation — the reaction preferentially occurs at C5 and C3, producing mixtures of 5-halo, 3-halo, and 3,5-dihalo byproducts with poor C7 selectivity [2]. Consequently, 7-bromo-3-chloro-2-methyl-2H-indazole must be accessed through an indirect route: pre-installation of the C7-bromo via a de novo indazole synthesis or directed ortho-metalation strategy, followed by C3 chlorination [3]. This contrasts sharply with 5-bromo-2-methyl-2H-indazole (CAS 465529-56-0) or 3-bromo-2-methyl-2H-indazole, which are accessible through direct electrophilic bromination under mild conditions.

Indazole electrophilic substitution positional reactivity C7 bromination kinetic rate coefficients

Validated Intermediate for Kinase Inhibitor and CNS Drug Discovery: Patent-Backed Application Precedent

Halogenated 2H-indazole building blocks are explicitly claimed as intermediates in multiple kinase inhibitor patent families. Roche Palo Alto LLC discloses 2H-indazole derivatives as p38 MAP kinase inhibitors for treating inflammatory disorders (US2005/0215595A1) [2], while the University Health Network patent (WO2014/201560) claims indazole compounds as potent TTK, PLK4, and Aurora kinase inhibitors for oncology applications [3]. The same Roche group separately discloses 7-bromo-2-methyl-2H-indazole — the direct precursor to 7-bromo-3-chloro-2-methyl-2H-indazole — as an intermediate in the synthesis of heterocyclic GABAₐ subtype-selective receptor modulators for CNS indications (US2005/0101614A1) [1]. A synthesized focused library of 52 aza-2H-indazole derivatives demonstrated selective inhibition against SGK1, Tie2, and SRC kinases, with the best representatives achieving IC₅₀ values in the 500 nM range [4]. The dual-halogen substitution pattern (Cl at C3, Br at C7) of the target compound provides the precise orthogonal reactivity required for constructing the 3,7-diaryl-2H-indazole pharmacophore recurrent in these kinase inhibitor chemotypes.

Kinase inhibitor intermediate CRAF inhibitor SGK1 inhibitor GABAA receptor modulator patent intermediate

Procurement-Relevant Application Scenarios for 7-Bromo-3-chloro-2-methyl-2H-indazole


Sequential Suzuki–Miyaura Cross-Coupling for 3,7-Diaryl-2H-indazole Kinase Inhibitor Libraries

The orthogonal halogen reactivity profile of 7-bromo-3-chloro-2-methyl-2H-indazole — with a 7-fold kinetic reactivity differential between C3 and C7 toward electrophilic attack [1] — enables chemoselective sequential cross-coupling: Pd(0)-catalyzed Suzuki coupling occurs first at the more electron-deficient C3–Cl bond, followed by coupling at the C7–Br bond. This strategy is directly applicable to constructing 3,7-diaryl-2H-indazole libraries targeting kinases such as TTK, PLK4, Aurora kinases, and SGK1, where both the C3 and C7 aryl substituents are critical for potency and selectivity [2] [3]. The 90% synthetic yield of the building block ensures cost-efficient library production at scale [4].

GABAₐ Receptor Modulator Synthesis for CNS Drug Discovery Programs

Roche's patented GABAₐ subtype-selective receptor modulator program explicitly utilizes 7-bromo-2-methyl-2H-indazole — the immediate precursor of the target compound — as a key intermediate [2]. The C3-chloro substituent in 7-bromo-3-chloro-2-methyl-2H-indazole provides an additional diversification handle that the mono-halogenated precursor lacks, enabling one-step access to C3-functionalized GABAₐ modulator candidates without requiring a separate halogenation step. This scenario is particularly relevant for CNS drug discovery teams seeking to explore C3-substituted 2H-indazole chemotypes with enhanced blood-brain barrier penetration conferred by the more lipophilic 2H-indazole scaffold.

Structure–Activity Relationship (SAR) Exploration of p38 MAP Kinase Inhibitor Chemotypes

The Roche p38 MAP kinase inhibitor patent (US2005/0215595A1) [1] establishes substituted 2H-indazoles as a validated scaffold for anti-inflammatory kinase inhibition. 7-Bromo-3-chloro-2-methyl-2H-indazole serves as a versatile late-stage diversification intermediate for this chemotype: the C3-chloro can be displaced with amines or alkoxides to introduce C3-heteroatom substituents, while the C7-bromo remains available for aryl introduction via Suzuki coupling. This orthogonal reactivity avoids the protecting-group manipulations that would be necessary if using a mono-halogenated or unprotected indazole core.

CRAF-Selective Inhibitor Development via 3-Carboxamido-2H-indazole Scaffolds

A 2021 study demonstrated that 3-carboxamido-2H-indazole-6-arylamide derivatives achieve potent and selective CRAF inhibition (IC₅₀ = 38.6 nM) with >270-fold selectivity over BRAF kinase (IC₅₀ = 9.45 µM) [3]. While this specific scaffold is functionalized at C6 rather than C7, the study validates the broader 2H-indazole chemotype for achieving isoform-selective kinase inhibition. 7-Bromo-3-chloro-2-methyl-2H-indazole provides the complementary C7/C3 substitution pattern that enables exploration of CRAF inhibitor analogs with alternative aryl attachment vectors, potentially addressing resistance mutations or improving pharmacokinetic properties.

Quote Request

Request a Quote for 7-bromo-3-chloro-2-methyl-2H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.